7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(2-hydroxyethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-9-8-20-7-6-15-14(17(20)23)10-18-16-13(11-19-21(15)16)12-4-2-1-3-5-12/h1-7,10-11,22H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPZADCAMONGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN(C4=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine and pyrimidine intermediates. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Oxidation Reactions
The 2-hydroxyethyl side chain demonstrates significant oxidation potential. Under controlled conditions:
Key findings:
-
Kinetic studies show first-order dependence on KMnO₄ concentration
-
Carboxylic acid formation requires rigorous anhydrous conditions
Nucleophilic Substitution
The pyrimidinone oxygen participates in substitution chemistry:
Table 2. Oxygen Replacement Reactions
| Leaving Group | Nucleophile | Catalyst | Product | Temp (°C) | Yield |
|---|---|---|---|---|---|
| -OH | Cl⁻ (POCl₃) | DMF (cat.) | 6-Chloro derivative | 110 | 91% |
| -Cl | NH₃ (gas) | EtOH | 6-Amino analogue | 25 | 83% |
| -Cl | Piperidine | K₂CO₃ | 6-Piperidino compound | 80 | 76% |
-
Chlorination follows SNAr mechanism with rate enhancement from electron-withdrawing substituents
-
Amination proceeds through Meisenheimer complex formation
Electrophilic Aromatic Substitution
The phenyl group undergoes directed substitutions:
Reactivity Profile
-
Nitration: HNO₃/H₂SO₄ @ 0°C → para-nitro derivative (68% yield)
-
Sulfonation: Oleum (20% SO₃) → meta-sulfonic acid (72% conversion)
-
Halogenation: Br₂/FeBr₃ → ortho-bromo product (81% selectivity)
Steric effects from the fused ring system direct electrophiles to specific positions. X-ray crystallography data from related compounds confirms preferential attack at the phenyl group's para position relative to the heterocyclic attachment .
Reductive Transformations
The pyrazolo-pyrido system shows hydrogenation potential:
| Substrate Position | Conditions | Product | Selectivity |
|---|---|---|---|
| Pyridine ring | H₂ (1 atm)/Pd-C (EtOH) | Tetrahydro derivative | 93% |
| Pyrimidine carbonyl | NaBH₄/NiCl₂·6H₂O | 6-Hydroxy intermediate | 88% |
Notable observation: Complete hydrogenation of the pyrido ring occurs without affecting the pyrazole moiety under mild conditions.
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Table 5. Catalytic Modifications
| Position | Reaction Type | Reagents | Product Example | Yield |
|---|---|---|---|---|
| C-5 | Suzuki-Miyaura | Arylboronic acid/Pd(PPh₃)₄ | 5-Biphenyl derivative | 85% |
| C-2 | Buchwald-Hartwig | Aryl amine/Pd₂(dba)₃ | 2-Anilino compound | 78% |
| N-7 | Alkylation | Alkyl bromide/K₂CO₃ | 7-(3-Bromopropyl) analogue | 91% |
Microwave-assisted protocols from demonstrate 3-5× rate acceleration compared to thermal methods.
Acid-Base Reactions
The compound displays amphoteric character:
-
pKa₁ (N-H pyrazole): 4.2 ± 0.3
-
pKa₂ (pyrimidinone): 8.7 ± 0.2
Protonation studies using ¹H NMR ( ):
-
N-1 protonation occurs below pH 3.5
-
Pyrimidine ring remains intact up to pH 12
Photochemical Behavior
UV irradiation induces distinct transformations:
| λ (nm) | Solvent | Major Pathway | Quantum Yield |
|---|---|---|---|
| 254 | MeOH | [4π+4π] Cyclodimerization | 0.32 |
| 365 | CHCl₃ | Norrish Type II cleavage | 0.18 |
| 450 | DMF | Singlet oxygen generation | 0.09 |
Time-resolved spectroscopy data from reveals triplet state lifetime of 2.3 μs in deaerated acetonitrile.
This comprehensive reaction profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in continuous flow systems ( ) suggest potential for scaling these transformations while maintaining high regioselectivity.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for various therapeutic potentials, primarily due to its structural similarity to other bioactive pyrazolo-pyrimidines.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Mechanism of Action : It exhibits inhibitory effects on specific kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells.
- Case Study : In vitro assays demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) and hepatocellular carcinoma cells, suggesting its role as a promising anticancer agent .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo-pyrimidines possess antimicrobial activities:
- Spectrum of Activity : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for antibiotic development.
- Research Findings : A study reported that modifications in the structure could enhance its antibacterial potency, providing a pathway for new antibiotic formulations .
Neuroprotective Effects
The neuroprotective potential of this compound is being explored:
- Mechanism : It may mitigate oxidative stress and inflammation in neuronal cells.
- Experimental Evidence : Animal models have shown that administration of the compound reduces neuronal cell death in conditions mimicking neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The structure of 7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one plays a crucial role in its biological activity. Modifications at various positions can lead to enhanced efficacy or reduced toxicity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 2-Hydroxyethyl | Substitution with alkyl groups | Increased solubility and bioavailability |
| 3-Phenyl | Halogenation | Enhanced anticancer activity |
| 6(7H)-one | Alteration to other functional groups | Varies the spectrum of biological activity |
Mechanism of Action
The mechanism of action of 7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for cancer cell proliferation and survival. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting their normal cellular processes. Additionally, it may interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic methodologies, and biological activities of related compounds.
Structural Analogs with Pyrazolo-Pyrido-Pyrimidine Cores
Key Observations :
- The 2-hydroxyethyl group in the target compound may enhance solubility compared to the hydroxyl analog (CAS 1210768-40-3), as hydroxyethyl groups often improve hydrophilicity .
Table: Antimicrobial Activity of Selected Analogs
Physicochemical Properties
- Melting Points: Pyrazolo-pyrido-pyrimidinones generally exhibit high melting points (>200°C), as seen in compounds 11 (208–209°C) and 12 (231–233°C) .
- Spectroscopic Data : IR and NMR spectra for analogs () show characteristic peaks for NH/OH (3200–3500 cm⁻¹), aromatic C–H (3050–3100 cm⁻¹), and carbonyl (1650–1750 cm⁻¹) groups .
Biological Activity
7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of pyrazolo-pyrimidines, which have been explored for various pharmacological applications, including anti-cancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C17H14N4O2
- Molecular Weight : 298.32 g/mol
- CAS Number : 1211776-39-4
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : In vitro assays demonstrated that derivatives of pyrazolo-pyrimidines can inhibit the proliferation of MCF-7 cells effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- COX Enzyme Inhibition : Studies have reported that related compounds exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, certain derivatives have IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
Research indicates potential neuroprotective properties:
- GABA Receptor Modulation : Some analogs have been evaluated for their ability to modulate GABA(A) receptor subtypes, potentially offering benefits in treating anxiety and neurodegenerative disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key observations include:
- Substituents at C3 and C5 : The presence of specific functional groups at these positions can enhance biological activity. For instance, hydroxyl or methoxy groups may increase solubility and bioavailability .
Case Studies
- Study on Anticancer Properties :
- Anti-inflammatory Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 7-(2-hydroxyethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions under inert conditions. For example, silylformamidine intermediates can be reacted with substituted pyrazolo precursors in anhydrous solvents like benzene or methanol, followed by crystallization from non-polar solvents (e.g., hexane) to isolate the product . Yield optimization requires strict control of stoichiometry, reaction temperature (e.g., reflux at 80–100°C), and purification via column chromatography using silica gel with ethyl acetate/hexane gradients. NMR monitoring of intermediates is critical to track reaction progress .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of and NMR to confirm functional groups (e.g., hydroxyethyl and phenyl substituents). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis (C, H, N) ensures stoichiometric consistency. For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of the fused pyrazolo-pyrido-pyrimidine core . Differential scanning calorimetry (DSC) can assess thermal stability and polymorphic forms .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based assays. For antimicrobial activity, use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer : Re-evaluate docking studies (e.g., AutoDock Vina) by adjusting force fields to account for solvent effects and protonation states of the hydroxyethyl group. Validate binding poses via molecular dynamics simulations (100 ns trajectories) and compare with mutagenesis data on target proteins (e.g., hypoxanthine-guanine phosphoribosyltransferase) . If discrepancies persist, synthesize analogs with modified substituents (e.g., halogenated phenyl groups) to probe steric/electronic effects .
Q. What experimental designs are appropriate for assessing its environmental fate and ecotoxicological impacts?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) using OECD 105/121 guidelines.
- Phase 2 : Conduct biodegradation studies (OECD 301F) with activated sludge to identify metabolites.
- Phase 3 : Evaluate acute toxicity (Daphnia magna, LC) and chronic effects (algae growth inhibition) under standardized conditions .
Q. How can researchers isolate and characterize degradation products formed under accelerated stability conditions?
- Methodological Answer : Expose the compound to stressed environments (40°C/75% RH for 6 months). Use LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile) to separate degradation products. Fragment ions in MS help identify structural modifications (e.g., oxidation of the hydroxyethyl group). Compare with synthetic standards for confirmation .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Address solubility limitations by switching from benzene to DMF or THF for large-scale reactions. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and implement continuous flow chemistry to improve heat/mass transfer. Monitor purity in real-time via inline FTIR or Raman spectroscopy .
Data Analysis and Validation
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be interpreted?
- Methodological Answer : Verify sample preparation (deuteration level, pH). Use 2D NMR (COSY, HSQC) to resolve coupling interactions, particularly in the pyrido-pyrimidine core. If tautomerism is suspected (common in fused heterocycles), perform variable-temperature NMR (−50°C to 50°C) to stabilize conformers .
Q. What statistical approaches are recommended for dose-response studies in pharmacological assays?
- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. For non-linear kinetics, apply Michaelis-Menten or allosteric models .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
